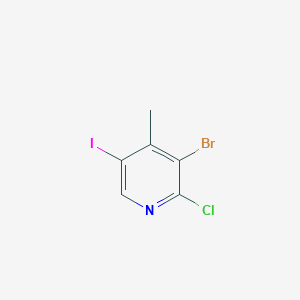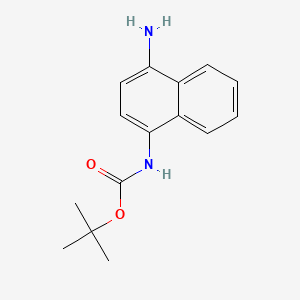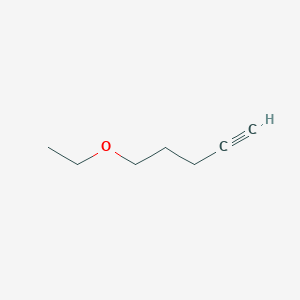![molecular formula C10H13ClF3N B13466014 2-[3-Methyl-4-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13466014.png)
2-[3-Methyl-4-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-Methyl-4-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride is an organic compound that belongs to the class of phenethylamines. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethanamine moiety. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-Methyl-4-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-methyl-4-(trifluoromethyl)benzaldehyde.
Reductive Amination: The benzaldehyde undergoes reductive amination with ethanamine in the presence of a reducing agent such as sodium triacetoxyborohydride. This step forms the intermediate 2-[3-Methyl-4-(trifluoromethyl)phenyl]ethan-1-amine.
Hydrochloride Formation: The free base amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, higher yields, and improved safety compared to batch processes.
Analyse Chemischer Reaktionen
Types of Reactions
2-[3-Methyl-4-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of substituted phenethylamines.
Wissenschaftliche Forschungsanwendungen
2-[3-Methyl-4-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on neurotransmitter systems.
Medicine: Explored for its potential therapeutic effects in treating certain neurological disorders.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-[3-Methyl-4-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily and interact with intracellular targets. This interaction can modulate the activity of neurotransmitter systems, leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[4-(Trifluoromethyl)phenyl]ethan-1-amine
- 2-[3-(Trifluoromethyl)phenyl]ethan-1-amine
- 2-[4-Fluorophenyl]ethan-1-amine
Uniqueness
2-[3-Methyl-4-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride is unique due to the presence of both a methyl and a trifluoromethyl group on the phenyl ring. This combination of substituents imparts distinct electronic and steric properties, influencing the compound’s reactivity and biological activity.
Eigenschaften
Molekularformel |
C10H13ClF3N |
|---|---|
Molekulargewicht |
239.66 g/mol |
IUPAC-Name |
2-[3-methyl-4-(trifluoromethyl)phenyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C10H12F3N.ClH/c1-7-6-8(4-5-14)2-3-9(7)10(11,12)13;/h2-3,6H,4-5,14H2,1H3;1H |
InChI-Schlüssel |
VLEMIEQYJDGUML-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)CCN)C(F)(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


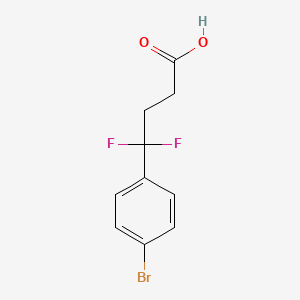
![3-(1,1-Dioxo-1lambda6-thian-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13465945.png)
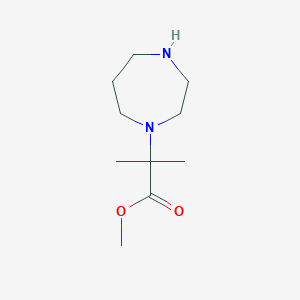

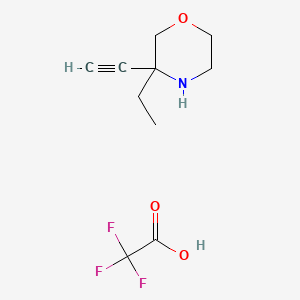
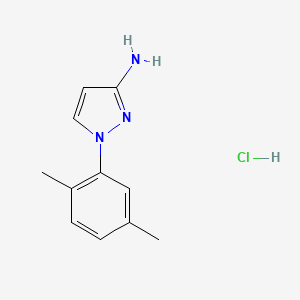
![B-(2,3-dihydrobenzo[b]thien-5-yl)boronic acid](/img/structure/B13465997.png)
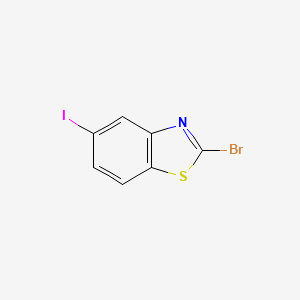
![(2S,4R)-5-azido-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropentanoic acid](/img/structure/B13466006.png)
